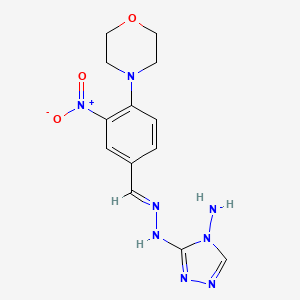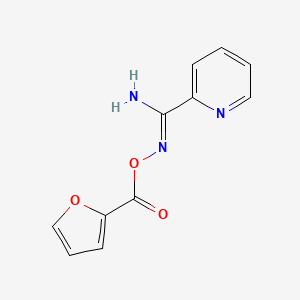
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as TRO19622, is a small molecule drug that has been developed for its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide is not fully understood. However, it is believed to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been found to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has also been found to improve the blood-brain barrier (BBB) integrity and reduce the neuronal damage caused by ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has several advantages as a drug candidate for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has some limitations as well. It has a short half-life and requires frequent dosing, which can be a challenge in clinical settings. It also has limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, to better understand its effects on ion channels and receptors. Furthermore, the development of more potent and selective analogs of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide could lead to the discovery of more effective drugs for various diseases.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide involves a series of chemical reactions, starting from 5-chloro-2-methoxyaniline and 2-methyl-3-nitrobenzoic acid. The reaction is catalyzed by a base and results in the formation of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide as a yellow crystalline solid. The purity of the compound is ensured by various purification techniques such as recrystallization and chromatography.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also shown potential in treating ischemic stroke, traumatic brain injury, and neuropathic pain.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-12-8-10(16)6-7-14(12)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDWKYKAQDDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)